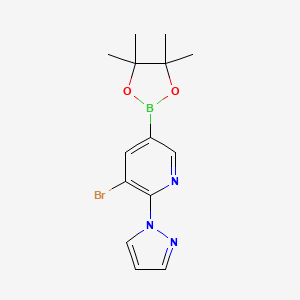
3-Bromo-2-(pyrazol-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-(pyrazol-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a complex organic compound that has garnered significant interest in the field of synthetic chemistry. This compound is characterized by the presence of a bromine atom, a pyrazole ring, and a dioxaborolane group attached to a pyridine ring. Its unique structure makes it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(pyrazol-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves multiple steps. One common method includes the bromination of 2-(pyrazol-1-YL)pyridine followed by the introduction of the dioxaborolane group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Strict control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial to achieve consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2-(pyrazol-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The dioxaborolane group allows for Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., potassium phosphate), and solvents like toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted pyridines.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-(pyrazol-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties and potential use in treating various diseases.
Industry: Utilized in the production of advanced materials and chemical products.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-(pyrazol-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and pyrazole ring can participate in binding interactions with enzymes or receptors, modulating their activity. The dioxaborolane group can facilitate the formation of covalent bonds with biological molecules, influencing various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-2-(pyrazol-1-YL)pyridine: Lacks the dioxaborolane group, making it less versatile in coupling reactions.
2-(Pyrazol-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine: Lacks the bromine atom, affecting its reactivity in substitution reactions.
3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine: Lacks the pyrazole ring, altering its binding interactions and applications.
Uniqueness
The presence of both the bromine atom and the dioxaborolane group in 3-Bromo-2-(pyrazol-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine makes it uniquely suited for a wide range of chemical reactions and applications. Its structure allows for versatile functionalization and coupling, making it a valuable compound in synthetic chemistry and research.
Eigenschaften
Molekularformel |
C14H17BBrN3O2 |
|---|---|
Molekulargewicht |
350.02 g/mol |
IUPAC-Name |
3-bromo-2-pyrazol-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C14H17BBrN3O2/c1-13(2)14(3,4)21-15(20-13)10-8-11(16)12(17-9-10)19-7-5-6-18-19/h5-9H,1-4H3 |
InChI-Schlüssel |
XPKNDNVXMWSRJZ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N3C=CC=N3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















